molecular formula C11H13NO4 B1608345 Ethyl [(2-methoxyphenyl)amino](oxo)acetate CAS No. 7267-26-7

Ethyl [(2-methoxyphenyl)amino](oxo)acetate

Cat. No. B1608345
CAS RN: 7267-26-7
M. Wt: 223.22 g/mol
InChI Key: LRZIMTZVWNNCHG-UHFFFAOYSA-N
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Description

Ethyl [(2-methoxyphenyl)amino](oxo)acetate, commonly known as ethyl 2-(2-methoxyphenylamino)acetate, is an organic compound with the chemical formula C11H13NO4. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. Ethyl 2-(2-methoxyphenylamino)acetate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Pyrrole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Method : A mixture of ethyl-2-acetamidoacrylate, dialkyl acetylene, [Ru(p-cymene) Cl 2] (2 mol%), KPF 6 and Cu(OAc) 2 in water was refluxed .
    • Results : The product was obtained in 95% yield .
  • 2-Amino-4H-Pyran-3-Carbonitrile Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : These compounds have received increasing attention due to their interesting potential pharmacological properties .
    • Method : The most useful method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results : Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .
  • 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-F]Chromen-3-Yl)Acetic Acid

    • Field : Organic Chemistry
    • Application : This compound was synthesized as part of a study on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Method : A one-pot cascade method was used for the synthesis .
    • Results : The synthesis resulted in the formation of a previously unknown compound .
  • Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 4-Hydroxy-2-quinolones

    • Field : Molecular Diversity
    • Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
    • Method : This focused review article discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
    • Results : Most of them showing unique biological activities .
  • 2-Aminopyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials .
    • Method : The prepared compounds differ from each other by the substitutions of their amino group and of their .
    • Results : The prepared compounds showed promising results .

properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZIMTZVWNNCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395209
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(2-methoxyphenyl)amino](oxo)acetate

CAS RN

7267-26-7
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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